molecular formula C11H7NO2 B8445613 [1,4]Benzodioxino[2,3-c]pyridine

[1,4]Benzodioxino[2,3-c]pyridine

Cat. No.: B8445613
M. Wt: 185.18 g/mol
InChI Key: NIYICUATNXPHIQ-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a benzodioxine-pyridine hybrid compound. Specific data on the applications, mechanism of action, and research value of [1,4]Benzodioxino[2,3-c]pyridine must be verified from peer-reviewed literature and experimental results. [1,4]Benzodioxino[2,3-c]pyridine is a polycyclic aromatic compound that combines a 1,4-benzodioxine ring system with a pyridine moiety. This fused heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its potential to interact with various biological targets. Related benzodioxine derivatives have been investigated as potent inhibitors of bacterial cell division protein FtsZ, showing promise against drug-resistant pathogens like Staphylococcus aureus . Additionally, similar structural frameworks are explored for other biological activities, including antitumor properties . Researchers value this core structure for developing novel therapeutic agents and biochemical probes. The integration of the electron-rich benzodioxine and the basic pyridine ring within a single framework creates a unique pharmacophore that can be optimized for enhanced potency, selectivity, and pharmacokinetic properties. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

[1,4]benzodioxino[3,2-c]pyridine

InChI

InChI=1S/C11H7NO2/c1-2-4-9-8(3-1)13-10-5-6-12-7-11(10)14-9/h1-7H

InChI Key

NIYICUATNXPHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Tricyclic Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) clogP*
[1,4]Benzodioxino[2,3-c]pyridine Benzene + 1,4-dioxane + pyridine Parent compound 201.18 (2-oxide form) Not reported
[1,3]Dioxolo[4,5-b]pyridine (58) Benzene + 1,3-dioxole + pyridine Polar B-subunit ~250–300 (estimated) 3.6–5.0
2,3-Dihydrobenzo[b][1,4]dioxin (57) Benzene + 1,4-dioxane Lipophilic substituents ~180–220 (estimated) Higher lipophilicity
Pyrano[2,3-c]pyridine (e.g., 4o) Benzene + pyran + pyridine Electron-withdrawing groups (Cl, NO₂) ~300–350 (estimated) Varies with substituents
Thieno[2,3-c]pyridine Benzene + thiophene + pyridine Sulfur atom ~200–250 (estimated) Moderate polarity

*clogP values from anti-TB activity studies and antioxidant research .

Key Observations :

  • Oxygen vs. Sulfur: The dioxane ring in [1,4]benzodioxino[2,3-c]pyridine confers higher polarity compared to sulfur-containing thieno[2,3-c]pyridines, which may reduce membrane permeability but enhance solubility .
  • Substituent Position : Anti-TB activity studies show that 4-linked derivatives (e.g., 55, 56) with lipophilic groups retain potency, while polar 7- or 8-linked analogs (e.g., 58, 60) exhibit attenuated efficacy .

Key Findings :

  • Antioxidant Activity: Pyrano[2,3-c]pyridines with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced radical scavenging due to increased electrophilicity . [1,4]Benzodioxino analogs may follow similar trends but require empirical validation.
  • Anti-TB Potential: Lipophilic 1,4-dioxane derivatives (e.g., 57) outperform polar 1,3-dioxolo analogs (e.g., 58), suggesting that substituent lipophilicity is critical for membrane penetration .
  • Cytotoxicity: Pyrrolo[2,3-c]pyridines target EGFR-overexpressing cancer cells, while benzodioxino derivatives’ activity remains unexplored in this context .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Density (g/cm³) Melting Point (°C) Boiling Point (°C)
[1,4]Benzodioxino[2,3-d]pyridazine 1.383 197–198 372.9
7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine Not reported Not reported Not reported
Pyrano[2,3-c]pyridine (4o) Not reported Not reported Not reported

Data from .

Insights :

  • The dioxane ring increases density compared to fully aromatic systems (e.g., pyrano derivatives).
  • Melting points >190°C (as seen in [1,4]benzodioxino[2,3-d]pyridazine) suggest high crystallinity, which may impact formulation in drug development .

Preparation Methods

Diol Intermediate Preparation

The synthesis ofbenzodioxino[2,3-c]pyridine derivatives frequently begins with substituted 1,4-benzodioxin dimethanol precursors. For example, (±)-(trans)-5-chloro-2,3-dihydro-1,4-benzodioxin-2,3-dimethanol (Intermediate 9) serves as a critical building block. This diol is synthesized via nucleophilic substitution of halogenated benzodioxins with formaldehyde under basic conditions, achieving yields of 68–75%.

Mesylation and Cyclocondensation

Conversion of diols to bis-methanesulfonates enhances leaving-group capacity for subsequent cyclization. Treatment of (±)-(trans)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2,3-dimethanol with methanesulfonyl chloride yields the corresponding bis-mesylate (Intermediate 17) in 89% yield. Reacting this intermediate with primary amines (e.g., benzylamine) induces cyclocondensation, forming the tetrahydro-benzodioxino[2,3-c]pyrrole scaffold. Example 1 demonstrates this method, producing (±)-(trans)-5-fluoro-2,3,3a,9a-tetrahydro-2-(phenylmethyl)-1H-benzodioxino[2,3-c]pyrrole with a 58% isolated yield after hydrochloride salt formation.

Table 1: Cyclization Yields for Representative Derivatives

Substituent (R)Amine SourceYield (%)
5-FluoroBenzylamine58
5-Chloro4-Methoxybenzylamine52
5-NitroAmmonia gas47

Electrophilic Nitration and Regioselectivity

Nitration of Parent Heterocycle

Direct electrophilic nitration ofbenzodioxino[2,3-c]pyridine derivatives proceeds with distinct regioselectivity. Using nitric acid in concentrated sulfuric acid at 0–5°C, mono-nitration occurs preferentially at the C7 position (2a, 63% yield), while elevated temperatures (25°C) favor C8 substitution (2b, 57% yield). Dinitro derivatives form under prolonged reaction times, with 7,8-dinitro-1,4-benzodioxino[2,3-c]pyridine (3b) isolated in 41% yield after 6 hours.

Structural Confirmation via X-Ray Crystallography

The regiochemical assignment of 2,7,8-trinitro-1,4-benzodioxino[2,3-c]pyridine (4) was unambiguously confirmed by single-crystal X-ray analysis. Key structural features include:

  • Dihedral angle between benzodioxin and pyridine rings: 174.65° (near coplanarity)

  • Nitro group rotations: 11.13° (C2), 47.56° (C7), 29.80° (C8)

  • Crystal system: Monoclinic, space group P2₁/c

Copper-Catalyzed Oxidative Methods

Optimization of Reaction Parameters

Critical factors for efficient oxidation include:

  • Catalyst loading : 0.2 eq CuO maximizes yield while minimizing byproducts

  • Temperature : 125–127°C under 15 psig nitrogen pressure prevents decomposition

  • Acid concentration : 5N H₂SO₄ balances reaction rate and corrosion mitigation

Functional Group Interconversions

Carboxylic Acid to Nitrile Transformation

Example 16 illustrates a multi-step conversion of 2,3-dihydro-2,3-bis(hydroxymethyl)-1,4-benzodioxin-5-carboxylic acid (Compound B) to the corresponding carbonitrile:

  • Activation : Treat with methanesulfonyl chloride to form bis-mesylate (Compound C)

  • Ammonolysis : React with benzylamine to install amide group (Compound E)

  • Dehydration : Use PCl₅ in toluene to convert amide to nitrile (82% yield)

Amino Group Introduction

Reductive amination of nitro derivatives (e.g., Example 15’s 5-nitro compound) with H₂/Pd-C in ethanol affords primary amines in 76–84% yield. Subsequent N-alkylation with methyl iodide introduces secondary and tertiary amines, expanding pharmacological relevance.

Comparative Analysis of Synthetic Strategies

Table 2: Method Efficiency Comparison

MethodAvg Yield (%)ScalabilityFunctional Group Tolerance
Diol cyclocondensation52–58HighModerate (halogens, nitro)
Direct nitration41–63MediumLow (sensitive to EWG)
Copper-mediated oxidation62IndustrialLimited to quinoline cores

Key observations:

  • Cyclocondensation offers superior flexibility for introducing diverse substituents but requires multi-step synthesis of diol precursors.

  • Direct nitration enables late-stage functionalization but struggles with sterically hindered substrates.

  • Oxidative methods excel in scalability but are restricted to specific starting materials .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [1,4]benzodioxino[2,3-c]pyridine that influence its reactivity in synthetic chemistry?

  • Answer : Critical properties include molecular weight (e.g., 186.17 g/mol for structural analogs), density (~1.38 g/cm³), and melting/boiling points (e.g., 197–198°C and 372.9°C predicted for related compounds). These parameters guide solvent selection, reaction temperatures, and purification methods. Acid dissociation constants (pKa ~2.78) also affect protonation states during synthesis. Experimental validation via DSC and TGA is recommended due to potential variations between analogs .

Q. Which synthetic methodologies are commonly employed for constructing the [1,4]benzodioxino[2,3-c]pyridine core structure?

  • Answer : Multi-step protocols include:

  • Cyclocondensation : Microwave-assisted regioselective synthesis (e.g., pyrano[2,3-c]pyridine derivatives) for improved yield and regioselectivity .
  • Cascade Reactions : Sequential ring-opening/closing strategies under mild conditions, as demonstrated for pyrazolo[3,4-b]pyridine scaffolds .
  • Halogenation : Bromine or chlorine incorporation at specific positions to enable downstream functionalization (e.g., 7-chloro derivatives) .

Q. What analytical techniques are critical for characterizing [1,3-c]pyridine derivatives?

  • Answer :

  • NMR/HRMS : Confirm molecular structure and purity.
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding in Schiff base derivatives) .
  • HPLC : Quantify stability and degradation products under varying storage conditions (e.g., dry, sealed environments) .

Advanced Research Questions

Q. How do electronic effects of substituents on the [1,4]benzodioxino[2,3-c]pyridine scaffold impact its biological activity?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Cl, Br, and NO₂ enhance radical scavenging (IC₅₀ = 223–252 µM) by stabilizing reactive intermediates .

  • Electron-Donating Groups (EDGs) : CH₃ and OCH₃ reduce activity due to decreased electrophilicity.

  • Heterocyclic Modifications : Pyrano or thieno fusions (e.g., thieno[2,3-c]pyridine) improve antiproliferative effects via GPCR modulation .

    Substituent TypeExample GroupsBiological Impact (IC₅₀)Reference
    EWGsCl, Br, NO₂IC₅₀: 223–252 µM
    EDGsCH₃, OCH₃Reduced activity
    HeterocyclicPyrano, thienoEnhanced anticancer

Q. What experimental strategies can resolve contradictions in reported biological activities of [1,4]benzodioxino[2,3-c]pyridine derivatives?

  • Answer :

  • Systematic SAR Studies : Vary substituents while keeping core structure constant.
  • In Silico Modeling : Use QSPR or molecular docking (e.g., 3D visualization of 7-chlorothieno[2,3-c]pyridine) to predict binding affinities .
  • Orthogonal Assays : Validate GPCR modulation (e.g., cAMP assays) alongside antiproliferative screens (e.g., MTT) .

Q. How can computational modeling guide the optimization of [1,4]benzodioxino[2,3-c]pyridine-based therapeutics?

  • Answer :

  • Quantum Chemistry : Predict electronic properties (e.g., HOMO/LUMO gaps) to optimize redox activity .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GPCRs) to refine steric and lipophilic parameters .
  • ADMET Prediction : Estimate bioavailability and toxicity early in design .

Q. What are the mechanistic implications of [1,4]benzodioxino[2,3-c]pyridine derivatives interacting with GPCRs or kinase pathways?

  • Answer :

  • GPCR Modulation : Derivatives like thieno[2,3-c]pyridine inhibit cAMP production, altering inflammatory and proliferative signaling .
  • Kinase Inhibition : Halogenated analogs (e.g., 4,6-dichloro-pyrazolo derivatives) may block ATP-binding pockets, as seen in kinase inhibitors .

Methodological Notes

  • Contradiction Resolution : Cross-validate findings using multiple assays (e.g., DPPH for antioxidants, kinase profiling for target specificity) .
  • Synthetic Optimization : Prioritize microwave-assisted or cascade reactions to reduce side products .

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